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Compound of Interest

Compound Name:
4-Methoxyphenylphosphonic

Dichloride

CAS No.: 37632-18-1

Cat. No.: B1585283

Get Quote

Executive Summary
4-Methoxyphenylphosphonic dichloride (MOPPD) is a specialized organophosphorus

reagent used primarily in the synthesis of phosphonopeptides and phosphonamidate transition-

state analogues. Unlike standard peptide coupling reagents (e.g., HATU, EDC) that facilitate

amide bond formation, MOPPD acts as a phosphonylating agent. It introduces a

phosphonamidate linkage (

) which mimics the tetrahedral transition state of amide bond hydrolysis.

This application note details the mechanistic basis, experimental protocols, and optimization

strategies for utilizing MOPPD to construct protease inhibitors and phosphotyrosine mimetics.
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Synonyms: Anisylphosphonic dichloride; p-Methoxyphenylphosphonic dichloride

CAS Number: 1499-21-4

Formula:

Role: Electrophilic Phosphonylating Agent

Mechanistic Insight
The utility of MOPPD lies in the electronic properties of the 4-methoxy group. The electron-

donating nature of the methoxy substituent at the para position modulates the electrophilicity of

the phosphorus center compared to the unsubstituted phenylphosphonic dichloride.

Key Reaction Pathway: The reaction proceeds via a nucleophilic substitution at the

phosphorus(V) center.

First Substitution: The most nucleophilic species (typically a primary amine of an amino acid

ester) attacks the phosphorus, displacing one chloride ion. This forms a stable

phosphonamidic chloride intermediate.

Second Substitution: A second nucleophile (alcohol or amine) displaces the remaining

chloride, forming the final phosphonamidate or phosphonate diester.

Why MOPPD?

Selectivity: The reduced electrophilicity (vs. alkylphosphonic dichlorides) allows for better

control over mono-substitution, preventing the formation of symmetric dimers.

Biological Relevance: The 4-methoxyphenyl group often serves as a hydrophobic anchor in

enzyme active sites (e.g., S1/S1' pockets of metalloproteases), enhancing inhibitor potency.

Workflow Visualization
The following diagram illustrates the stepwise synthesis of a phosphonamidate dipeptide

analogue using MOPPD.
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Figure 1: Stepwise assembly of phosphonamidate peptide mimetics. The controlled addition

ensures mono-substitution at the phosphorus center.

Experimental Protocol: Synthesis of
Phosphonamidate Dipeptides
This protocol describes the coupling of an amino acid ester to MOPPD, followed by reaction

with a second nucleophile (e.g., an alcohol to form an ester linkage or a second amine).

Reagents & Equipment[1]
Reagent: 4-Methoxyphenylphosphonic dichloride (MOPPD) (1.0 equiv)

Substrate: Amino Acid Ester (HCl salt or free base) (1.0 equiv)

Base: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (2.2 equiv if using HCl salt; 1.1

equiv if free base)

Solvent: Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Atmosphere: Dry Nitrogen or Argon (Strictly anhydrous conditions required)

Step-by-Step Procedure
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Step 1: Preparation of the Electrophile Solution

Flame-dry a 2-neck round bottom flask and cool under a stream of nitrogen.

Dissolve MOPPD (1.0 equiv) in anhydrous DCM (concentration ~0.2 M).

Cool the solution to -10°C to 0°C using an ice/salt bath. Note: Lower temperatures (-78°C)

may be required for highly reactive amines to prevent bis-substitution.

Step 2: Formation of Phosphonamidic Chloride (First Coupling)

In a separate flask, dissolve the Amino Acid Ester (1.0 equiv) and TEA (1.1 equiv) in

anhydrous DCM.

Add the amino acid solution dropwise to the cooled MOPPD solution over 30–60 minutes.

Critical: Slow addition of the amine to the excess dichloride favors mono-substitution.

Allow the mixture to stir at 0°C for 1–2 hours. Monitor reaction progress by TLC or

P NMR (Shift from ~35 ppm reactant to ~20-25 ppm intermediate).

Step 3: Introduction of Second Nucleophile

Once the intermediate is formed, add the Second Nucleophile (e.g., Amino Acid 2 or Alcohol,

1.0–1.2 equiv) and additional TEA (1.1 equiv) to the reaction mixture.

Allow the reaction to warm to room temperature naturally.

Stir for 4–12 hours.

Step 4: Work-up and Purification[1]

Quench the reaction by adding water or saturated

solution.

Extract the aqueous layer with DCM (3x).
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Wash combined organic layers with 1N HCl (to remove unreacted amine), saturated

, and brine.

Dry over

, filter, and concentrate in vacuo.

Purify via flash column chromatography (typically SiO2, Hexanes/EtOAc gradient).

Optimization & Troubleshooting Guide
The following table summarizes common issues encountered during phosphonylation and their

solutions.

Issue Probable Cause Corrective Action

Bis-substitution (Dimer

formation)

Amine added too quickly or

excess amine present.

Reverse addition: Add amine

solution slowly to the MOPPD

solution. Lower temperature to

-78°C.

Hydrolysis of MOPPD
Moisture in solvent or

atmosphere.

Use freshly distilled solvents.

Ensure N2/Ar atmosphere.

MOPPD is highly hygroscopic.

Low Yield
Steric hindrance of the 4-

methoxy group.

Increase reaction time (up to

24h) or use a stronger base

(e.g., DBU) for the second

coupling step.

No Reaction (2nd Step)
Phosphonamidic chloride is

deactivated.

Add a catalyst such as DMAP

(0.1 equiv) to facilitate the

second substitution.

Safety & Handling (SDS Summary)
Corrosivity: MOPPD releases HCl gas upon contact with moisture. It causes severe skin

burns and eye damage.
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Inhalation: Handle only in a functioning fume hood. Inhalation of vapors can cause

respiratory irritation.

Storage: Store under inert gas (Argon) in a desiccator. Refrigerate (2–8°C) to prevent

degradation.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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